molecular formula C16H16ClN3O B12727943 Phenol, 2-(5-chloro-2H-benzotriazol-2-yl)-4-(1,1-dimethylethyl)- CAS No. 3287-17-0

Phenol, 2-(5-chloro-2H-benzotriazol-2-yl)-4-(1,1-dimethylethyl)-

Cat. No.: B12727943
CAS No.: 3287-17-0
M. Wt: 301.77 g/mol
InChI Key: IEMHIOUNBGZEAG-UHFFFAOYSA-N
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Description

Phenol, 2-(5-chloro-2H-benzotriazol-2-yl)-4-(1,1-dimethylethyl)- is a chemical compound known for its application as a UV absorber. It is commonly used in various industries to protect materials from the harmful effects of ultraviolet radiation. This compound is particularly effective in stabilizing polymers and coatings, making it a valuable additive in the production of plastics, paints, and other materials exposed to sunlight.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-(5-chloro-2H-benzotriazol-2-yl)-4-(1,1-dimethylethyl)- typically involves the reaction of 2-(2H-benzotriazol-2-yl)phenol with tert-butyl chloride in the presence of a chlorinating agent. The reaction is carried out under controlled conditions to ensure the selective chlorination of the benzotriazole ring. The process may involve the use of solvents such as dichloromethane or chloroform to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound is often scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity Phenol, 2-(5-chloro-2H-benzotriazol-2-yl)-4-(1,1-dimethylethyl)- for commercial applications .

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-(5-chloro-2H-benzotriazol-2-yl)-4-(1,1-dimethylethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of aminophenol derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phenols and benzotriazole derivatives, which have applications in different fields, including pharmaceuticals and agrochemicals .

Scientific Research Applications

Phenol, 2-(5-chloro-2H-benzotriazol-2-yl)-4-(1,1-dimethylethyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Phenol, 2-(5-chloro-2H-benzotriazol-2-yl)-4-(1,1-dimethylethyl)- involves the absorption of ultraviolet radiation, which prevents the degradation of materials exposed to sunlight. The compound absorbs UV light and dissipates the energy as heat, thereby protecting the underlying material from UV-induced damage. This process involves the excitation of electrons within the benzotriazole ring, followed by non-radiative relaxation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenol, 2-(5-chloro-2H-benzotriazol-2-yl)-4-(1,1-dimethylethyl)- is unique due to its specific combination of substituents, which provides enhanced UV absorption and stability compared to other similar compounds. The presence of the chlorine atom in the benzotriazole ring increases its effectiveness as a UV stabilizer, making it a preferred choice in various industrial applications .

Properties

CAS No.

3287-17-0

Molecular Formula

C16H16ClN3O

Molecular Weight

301.77 g/mol

IUPAC Name

4-tert-butyl-2-(5-chlorobenzotriazol-2-yl)phenol

InChI

InChI=1S/C16H16ClN3O/c1-16(2,3)10-4-7-15(21)14(8-10)20-18-12-6-5-11(17)9-13(12)19-20/h4-9,21H,1-3H3

InChI Key

IEMHIOUNBGZEAG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)O)N2N=C3C=CC(=CC3=N2)Cl

Origin of Product

United States

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